3-methyl-3-(1H-pyrrol-3-yl)butanoic acid 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18135394
InChI: InChI=1S/C9H13NO2/c1-9(2,5-8(11)12)7-3-4-10-6-7/h3-4,6,10H,5H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

CAS No.:

Cat. No.: VC18135394

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid
Standard InChI InChI=1S/C9H13NO2/c1-9(2,5-8(11)12)7-3-4-10-6-7/h3-4,6,10H,5H2,1-2H3,(H,11,12)
Standard InChI Key LMSJDQMWKTYMPS-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC(=O)O)C1=CNC=C1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for the compound is 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid, with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . Its SMILES notation, OC(=O)CC(c1c[nH]cc1)(C)C, clarifies the substitution pattern: a pyrrole ring is attached at the 3-position of the butanoic acid chain, while a methyl group occupies the adjacent carbon . This configuration distinguishes it from isomers such as 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid (CAS 395090-68-3), where the pyrrole is linked at the 1-position .

Comparative Structural Analysis

The substitution position of the pyrrole ring significantly influences the compound’s electronic and steric properties. For instance:

Compound NameCAS NumberPyrrole SubstitutionMolecular FormulaMelting Point (°C)
3-Methyl-3-(1H-pyrrol-3-yl)butanoic acid1368551-89-63-positionC₉H₁₃NO₂Not reported
3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid395090-68-31-positionC₉H₁₃NO₂70–72
4-(1H-Pyrrol-3-yl)butanoic acid30000-61-43-position (butyric acid)C₈H₁₁NO₂91–95

The absence of reported melting points for the target compound underscores the need for experimental characterization .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid are documented, analogous compounds suggest feasible routes. For example, 4-(1H-pyrrol-3-yl)butanoic acid is synthesized via coupling reactions between pyrrole derivatives and carboxylic acid precursors under controlled conditions . A plausible method for the target compound could involve:

  • Friedel-Crafts alkylation of pyrrole with 3-methyl-3-bromobutanoic acid.

  • Nucleophilic substitution using a pre-functionalized pyrrole moiety and a β-methylated butanoic acid derivative.

Such reactions typically require catalysts like Lewis acids (e.g., AlCl₃) and inert atmospheres to mitigate side reactions .

Reactivity Profile

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Although experimental data are scarce, computational models for structurally similar compounds predict collision cross sections. For instance, 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid exhibits a CCS of 136.8 Ų for the [M+H]+ adduct . By analogy, the 3-yl isomer may display comparable values, contingent on its three-dimensional conformation.

Solubility and Stability

The compound’s solubility is likely influenced by its polar carboxylic acid group and nonpolar methyl/pyrrole substituents. It may exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Stability under ambient conditions remains unverified but is expected to align with typical carboxylic acids, requiring protection from moisture and strong oxidizers .

Industrial and Research Applications

Materials Science

Pyrrole derivatives are pivotal in conductive polymers (e.g., polypyrrole). The carboxylic acid group in 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid may facilitate functionalization of surfaces or nanoparticles, enhancing material compatibility in electronic devices .

Organic Synthesis

The compound could serve as a precursor for:

  • Heterocyclic frameworks: Via cyclization reactions to form indoles or fused ring systems.

  • Ligands in coordination chemistry: The pyrrole nitrogen and carboxylate oxygen may bind transition metals (e.g., Cu²+, Fe³+).

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